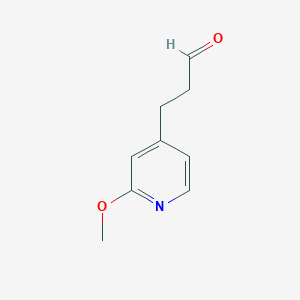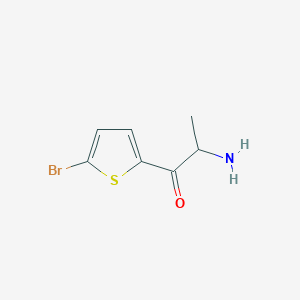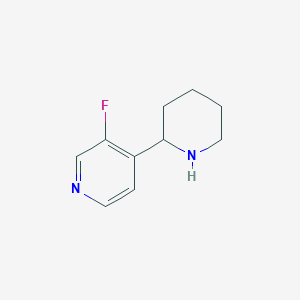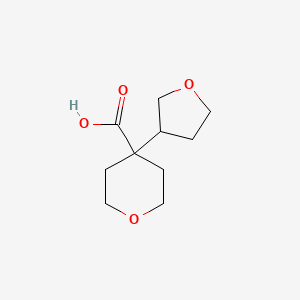
3-(2-Methoxypyridin-4-YL)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxypyridin-4-YL)propanal is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-YL)propanal can be achieved through a one-pot Meinwald rearrangement/intramolecular demethylation annulation reaction sequence using easily accessible epoxides as the starting material . This method is known for its excellent functional group compatibility under mild reaction conditions, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(2-Methoxypyridin-4-YL)propanal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Methoxypyridin-4-YL)propanoic acid.
Reduction: 3-(2-Methoxypyridin-4-YL)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(2-Methoxypyridin-4-YL)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 3-(2-Methoxypyridin-4-YL)propanal involves its interaction with specific molecular targets and pathways. For instance, it can act as an aldehyde donor in enzymatic reactions, participating in various biochemical pathways. The methoxy group can also influence its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
- 3-(2-Methoxypyridin-3-YL)propanal
- 3-(2-Methoxypyridin-5-YL)propanal
- 3-(2-Methoxypyridin-6-YL)propanal
Uniqueness
3-(2-Methoxypyridin-4-YL)propanal is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
3-(2-methoxypyridin-4-yl)propanal |
InChI |
InChI=1S/C9H11NO2/c1-12-9-7-8(3-2-6-11)4-5-10-9/h4-7H,2-3H2,1H3 |
InChI 键 |
KRBMEEQXJRBMAK-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)






